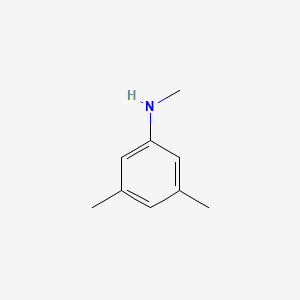

n,3,5-Trimethylaniline

Overview

Description

N,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It belongs to the class of aromatic amines and is characterized by the presence of three methyl groups attached to the aniline ring. The compound exhibits interesting properties due to its substitution pattern, making it relevant in various fields of research and applications .

Synthesis Analysis

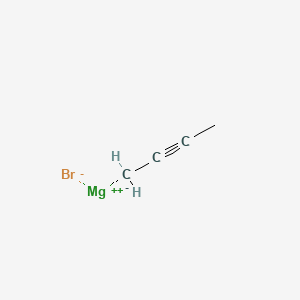

The synthesis of n,3,5-Trimethylaniline involves introducing three methyl groups onto the aniline ring. Common synthetic routes include alkylation of aniline using methyl halides or Friedel-Crafts alkylation with methylbenzenes. These methods yield the desired compound with high selectivity and moderate to good yields .

Molecular Structure Analysis

The molecular structure of n,3,5-Trimethylaniline consists of an aromatic benzene ring (aniline) with three methyl groups (CH3) attached at positions 3, 5, and N (nitrogen). The compound’s planar structure contributes to its stability and reactivity. The nitrogen lone pair makes it a weak base, participating in various chemical reactions .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Microbial Metabolism and Cardiovascular Health

Research has highlighted the role of microbial metabolism in the production of trimethylamine N-oxide (TMAO) from compounds like n,3,5-trimethylaniline. Elevated levels of TMAO have been associated with increased cardiovascular risks and atherosclerosis. Studies like those by Wang et al. (2015) and Zeisel and Warrier (2017) have investigated how gut microbial production of TMAO can be targeted for treating cardiovascular diseases, emphasizing the significance of microbial metabolites in cardiometabolic health (Wang et al., 2015); (Zeisel & Warrier, 2017).

Pharmacokinetics and Safety

The pharmacokinetics and safety aspects of TMA, a compound related to n,3,5-trimethylaniline, have been explored in studies like Bain et al. (2005). This research provides insights into the metabolism of TMA and its conversion to TMAO, emphasizing the role of flavin-containing monooxygenase (FMO) enzymes and the potential implications for conditions like trimethylaminuria (Bain, Fornasini, & Evans, 2005).

Biomarker Potential in Disease

TMAO's potential as a biomarker in various diseases has been studied extensively. Janeiro et al. (2018) discussed the possibility of using TMAO levels to monitor cardiovascular and neurological disorders, while Velasquez et al. (2016) explored its role in chronic kidney disease. These studies underline the importance of TMAO in the disease process and its potential utility as a therapeutic target (Janeiro et al., 2018); (Velasquez et al., 2016).

Environmental and Chemical Properties

n,3,5-Trimethylaniline's derivatives and related compounds have also been the focus of environmental and chemical studies. For instance, Suzuki et al. (1978) investigated the reductive deamination of 2,6-Dibromo-3,4,5-trimethylaniline, providing insights into the chemical properties and reactions of compounds related to n,3,5-trimethylaniline (Suzuki, Mishina, & Hanafusa, 1978).

Mechanism of Action

N,3,5-Trimethylaniline may find applications as a ligand in coordination chemistry or as a precursor for functionalized derivatives. Its reactivity depends on the electron-donating effect of the methyl groups. In biological systems, it could interact with enzymes or receptors due to its aromatic nature and potential hydrogen bonding sites .

Safety and Hazards

properties

IUPAC Name |

N,3,5-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-8(2)6-9(5-7)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKFECDSBHQDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495224 | |

| Record name | N,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3,5-Trimethylaniline | |

CAS RN |

13342-20-6 | |

| Record name | N,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

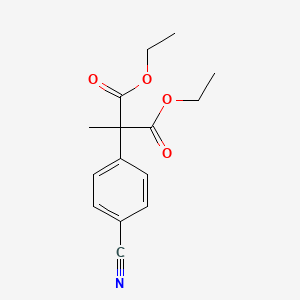

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

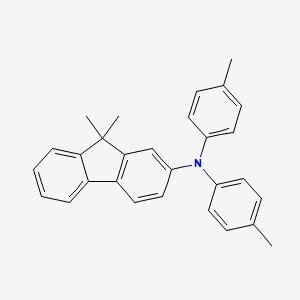

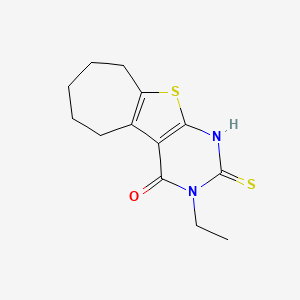

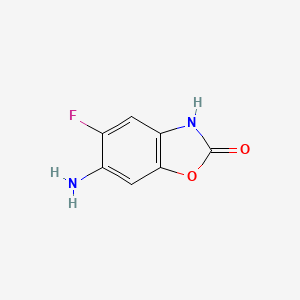

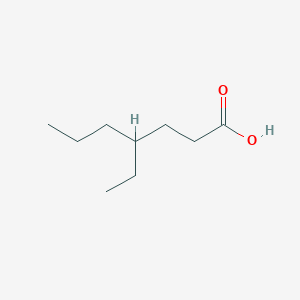

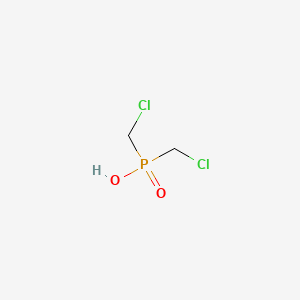

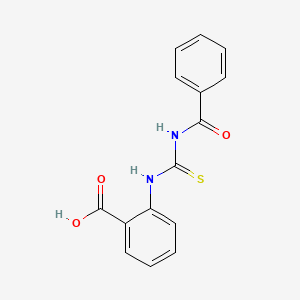

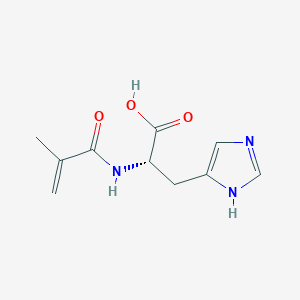

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)

![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)